

# The Development of Sucunamostat Hydrochloride: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sucunamostat hydrochloride*

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Fujisawa, Japan - **Sucunamostat hydrochloride** (formerly SCO-792, TAK-792) is a first-in-class, orally administered small molecule inhibitor of enteropeptidase being developed by Scohia Pharma, Inc. for the treatment of various metabolic and renal disorders. Originally discovered by Takeda Pharmaceutical Company Limited, sucunamostat was licensed to Scohia Pharma, a venture-backed company formed in partnership with Takeda, to advance its development.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of the development of **sucunamostat hydrochloride**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

## Core Mechanism of Action

**Sucunamostat hydrochloride** is a potent and reversible inhibitor of enteropeptidase (also known as enterokinase), a serine protease located on the brush border of the duodenum.<sup>[5][6]</sup> Enteropeptidase is the initial enzyme in the protein digestion cascade, responsible for converting trypsinogen to its active form, trypsin. Trypsin, in turn, activates a host of other pancreatic proenzymes involved in protein breakdown. By inhibiting enteropeptidase, sucunamostat effectively reduces the digestion of dietary protein and subsequent absorption of amino acids from the gut.<sup>[5][7]</sup> This mechanism of action is analogous to the effects of bariatric surgery and has shown potential in treating conditions where limiting amino acid intake is beneficial.<sup>[1]</sup>

## Preclinical Development

A series of preclinical studies in rodent models have demonstrated the in vivo efficacy of sucunamostat in various disease states.

## In Vitro and In Vivo Inhibition of Enteropeptidase

In vitro studies confirmed sucunamostat as a potent inhibitor of both rat and human enteropeptidase, with IC<sub>50</sub> values of 4.6 nM and 5.4 nM, respectively.<sup>[6]</sup> The inhibitor exhibits slow dissociation from the enzyme, contributing to its sustained effect.<sup>[5][6]</sup> In vivo studies in rats demonstrated that oral administration of sucunamostat dose-dependently inhibited the elevation of plasma branched-chain amino acids (BCAAs) following a protein challenge, confirming its ability to block protein digestion and absorption.<sup>[5][6]</sup>

## Efficacy in Models of Obesity and Diabetes

In diet-induced obese (DIO) mice, oral administration of sucunamostat for four weeks led to a dose-dependent increase in fecal protein content, a significant decrease in total food intake, and subsequent weight loss.<sup>[8]</sup> Furthermore, in ob/ob mice, a model of genetic obesity and diabetes, sucunamostat treatment improved muscle insulin sensitivity, as demonstrated in a hyperinsulinemic-euglycemic clamp study, and also improved plasma and liver lipid profiles.<sup>[8]</sup>

## Efficacy in Models of Kidney Disease

The therapeutic potential of sucunamostat has also been evaluated in rodent models of chronic kidney disease (CKD). In spontaneously hypercholesterolemic (SHC) rats, a model of non-diabetic CKD, chronic treatment with sucunamostat prevented the decline in glomerular filtration rate (GFR), suppressed albuminuria, and improved glomerulosclerosis and kidney fibrosis.<sup>[9][10]</sup> These effects were attributed to the inhibition of enteropeptidase, as pair-feeding experiments showed less pronounced benefits.<sup>[9][10]</sup> Similar positive outcomes on GFR, albuminuria, and kidney pathology were observed in Wistar fatty rats, a model of diabetic kidney disease.<sup>[11][12]</sup>

## Clinical Development

**Sucunamostat hydrochloride** has progressed through Phase 1 and Phase 2 clinical trials for several indications.

## Phase 1 Studies

Phase 1 trials in healthy adult volunteers demonstrated that sucunamostat was safe and well-tolerated.<sup>[1]</sup> These studies also confirmed its pharmacological activity by showing inhibition of enteropeptidase activity.<sup>[1]</sup> A clinical trial in healthy individuals also showed that sucunamostat effectively decreased plasma amino acid levels derived from diet or protein drinks, with a favorable safety profile, providing a clinical proof-of-mechanism.<sup>[7]</sup>

## Phase 2a Study in Type 2 Diabetes and Albuminuria (NCT03683579)

An exploratory, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the safety and efficacy of sucunamostat in 72 patients with type 2 diabetes and albuminuria.<sup>[13]</sup> <sup>[14]</sup><sup>[15]</sup> Patients received either placebo, 500 mg of sucunamostat once daily (QD), or 500 mg of sucunamostat three times daily (TID) for 12 weeks.<sup>[13]</sup><sup>[14]</sup><sup>[15]</sup>

### Key Findings:

- Safety: Sucunamostat was found to be safe and well-tolerated at doses up to 1500 mg/day. <sup>[13]</sup><sup>[14]</sup><sup>[15]</sup>
- Efficacy: While not statistically significant compared to placebo, there was a trend towards a reduction in the urine albumin-to-creatinine ratio (UACR) from baseline in the sucunamostat groups. The UACR changes were -14% for placebo, -27% for the QD group, and -28% for the TID group.<sup>[13]</sup><sup>[14]</sup><sup>[15]</sup> A decrease in hemoglobin A1c (HbA1c) was also observed in the TID group.<sup>[13]</sup><sup>[15]</sup>

These findings suggest that sucunamostat may have a beneficial effect on albuminuria in patients with diabetic kidney disease, warranting further investigation.<sup>[14]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **sucunamostat hydrochloride**.

Table 1: In Vitro Inhibitory Activity of Sucunamostat

Target	Species	IC50 (nM)
Enteropeptidase	Rat	4.6
Enteropeptidase	Human	5.4

Data from ResearchGate.[\[6\]](#)

Table 2: Effects of Sucunamostat in Diet-Induced Obese (DIO) Mice (4-week treatment)

Treatment Group	Fecal Protein Increase	Total Food Intake	Body Weight Change
Vehicle	-	-	-
Sucunamostat (20 mg/kg)	Dose-dependent increase	Significant decrease	Significant decrease
Sucunamostat (59 mg/kg)	Dose-dependent increase	Significant decrease	Significant decrease

Data from a preclinical study in mice.[\[8\]](#)

Table 3: Results of Phase 2a Study in Patients with Type 2 Diabetes and Albuminuria

Treatment Group (12 weeks)	Change in UACR from Baseline (%)	P-value vs. Baseline	Change in HbA1c
Placebo (n=15)	-14	0.4407	Not reported
Sucunamostat 500 mg QD (n=29)	-27	0.0271	Not significant
Sucunamostat 500 mg TID (n=28)	-28	0.0211	Decreased

Data from an exploratory randomized trial.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Protocols

### In Vitro Enteropeptidase Inhibition Assay

The inhibitory activity of sucunamostat against rat and human enteropeptidase was determined using a fluorescence resonance energy transfer (FRET) assay.<sup>[6]</sup> Recombinant enteropeptidase was incubated with varying concentrations of sucunamostat for different durations (10, 30, 60, and 120 minutes).<sup>[11]</sup> The enzymatic reaction was initiated by the addition of a fluorogenic substrate. The rate of substrate cleavage was measured by monitoring the increase in fluorescence intensity. IC<sub>50</sub> values were calculated by fitting the dose-response data to a four-parameter logistic equation.

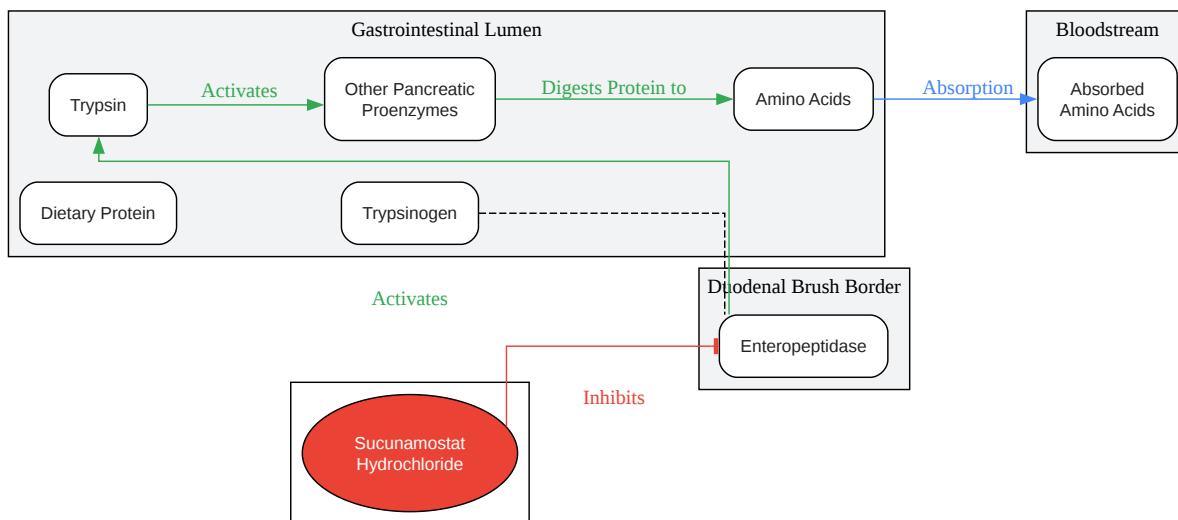
### Oral Protein Challenge in Rats

To assess the in vivo efficacy of sucunamostat on protein digestion, an oral protein challenge test was performed in male Sprague-Dawley rats.<sup>[6]</sup> Rats were fasted overnight and then orally administered either vehicle or sucunamostat (10 or 30 mg/kg).<sup>[5]</sup> After a predetermined time (up to 4 hours), a protein solution was orally administered. Blood samples were collected at various time points, and plasma concentrations of branched-chain amino acids (BCAAs) were measured by high-performance liquid chromatography/tandem mass spectrometry.<sup>[6]</sup>

### Phase 2a Clinical Trial in Patients with Type 2 Diabetes and Albuminuria (NCT03683579)

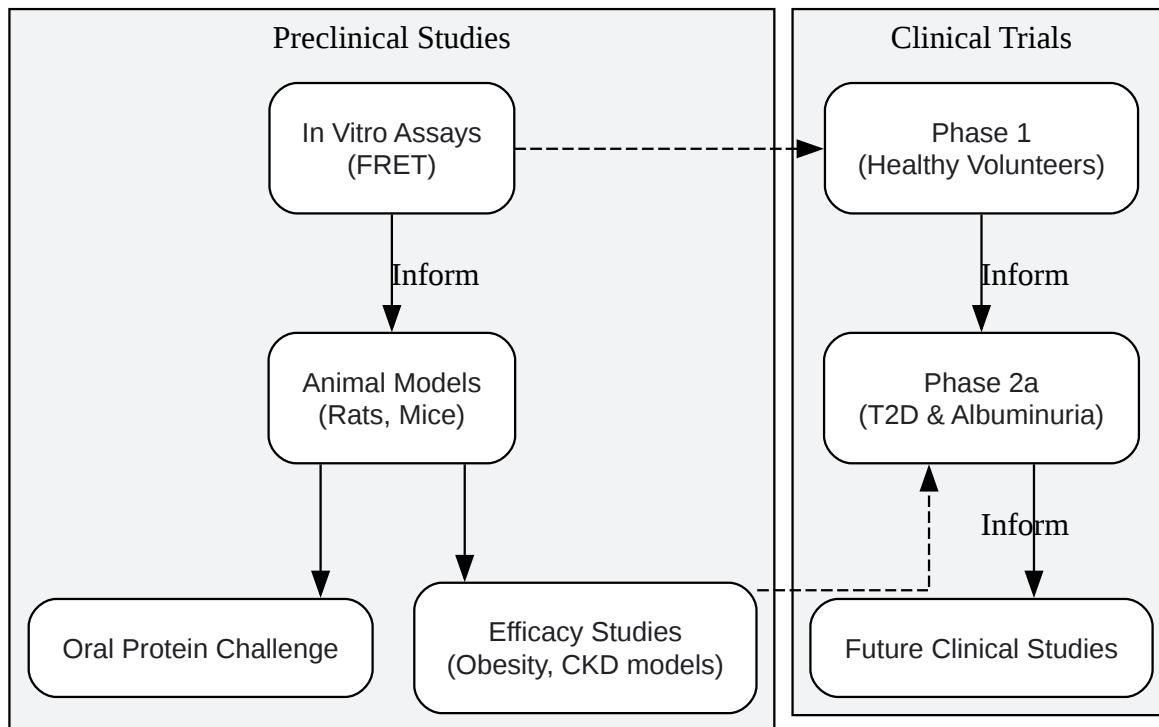
This was a randomized, double-blind, placebo-controlled, parallel-group study conducted at multiple centers.<sup>[1]</sup> Seventy-two patients with type 2 diabetes, a urine albumin-to-creatinine ratio (UACR) of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m<sup>2</sup> were enrolled.<sup>[13][14][15]</sup> Patients were randomly assigned in a 1:2:2 ratio to receive placebo, sucunamostat 500 mg once daily (QD), or sucunamostat 500 mg three times daily (TID) for 12 weeks.<sup>[13][14][15]</sup> The primary endpoints were safety and the change in UACR from baseline. Secondary and exploratory endpoints included changes in eGFR and HbA1c.<sup>[12]</sup>

## Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **sucunamostat hydrochloride**.



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Caption: Development workflow of **sucunamostat hydrochloride**.

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- To cite this document: BenchChem. [The Development of Sucunamostat Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10854504#sucunamostat-hydrochloride-development-by-scohia-pharma-takeda>]

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